molecular formula C18H18N2O2S B2755152 N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 301683-24-9

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2755152
CAS No.: 301683-24-9
M. Wt: 326.41
InChI Key: WOJJSROQKBREDM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DOTAM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DOTAM is a member of the benzothiazine family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Antifungal Activity

A study by Gupta and Wagh (2006) explored the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, which included compounds similar to the one . These compounds were evaluated for antifungal activities against fungi like Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur, showing some appreciable activity in primary screenings (Gupta & Wagh, 2006).

Antioxidant and Antibacterial Activities

Another research conducted by Ahmad et al. (2010) on derivatives structurally related to the compound demonstrated potential antioxidant and antibacterial activities. These compounds were synthesized using saccharine as a starting material and showed promising results in preliminary evaluations for these activities (Ahmad et al., 2010).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, revealing their effectiveness against pathogenic bacteria and Candida species. This study highlights the potential of these compounds in creating antimicrobial nano-materials, with certain derivatives showing significant activity against fungi compared to bacteria (Mokhtari & Pourabdollah, 2013).

Synthesis and Biological Evaluation

Further research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, as studied by Ahmad et al. (2012), involved the synthesis and biological evaluation of these compounds. The findings suggested moderate to significant antioxidant activities for most compounds, indicating their potential as a template for developing new biologically active molecules (Ahmad et al., 2012).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-5-8-13(12(11)2)19-17(21)10-16-18(22)20-14-7-3-4-9-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJJSROQKBREDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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